

A Spectroscopic Comparison of 2-Ethoxy-3-methoxybenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: **2-Ethoxy-3-methoxybenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed spectroscopic comparison of **2-Ethoxy-3-methoxybenzaldehyde** and its key positional isomers. Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. This document provides a comprehensive summary of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Ethoxy-3-methoxybenzaldehyde** and its isomers. These values have been compiled from various spectral databases and literature sources.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , chemical shifts in ppm)

Compound	Aldehyde-H (s)	Aromatic-H (m)	OCH ₂ CH ₃ (q)	OCH ₃ (s)	OCH ₂ CH ₃ (t)
2-Ethoxy-3-methoxybenzaldehyde	~10.45	~7.10-7.50	~4.15	~3.90	~1.45
3-Ethoxy-4-methoxybenzaldehyde	~9.83	~7.40-7.45, 6.97	~4.19	~3.95	~1.50
4-Ethoxy-3-methoxybenzaldehyde	~9.82	~7.41-7.44, 7.04	~4.18	~3.97	~1.49
2-Ethoxy-5-methoxybenzaldehyde	~10.48	~7.35, 7.15, 7.00	~4.12	~3.82	~1.46
3-Ethoxy-5-methoxybenzaldehyde	~9.90	~7.00-7.10	~4.10	~3.85	~1.45

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound	C=O	Aromatic C-O	Aromatic C-H / C-C	OCH ₂ CH ₃	OCH ₃	OCH ₂ CH ₃
2-Ethoxy-3-methoxybenzaldehyde	~190.0	~158.0, ~148.0	~110.0-135.0	~65.0	~56.0	~15.0
3-Ethoxy-4-methoxybenzaldehyde	~191.0	~154.5, ~149.0	~110.0-130.0	~64.5	~56.0	~14.7
4-Ethoxy-3-methoxybenzaldehyde	~190.9	~154.9, ~149.8	~109.5-130.2	~64.4	~56.1	~14.7
2-Ethoxy-5-methoxybenzaldehyde	~189.5	~158.5, ~150.0	~110.0-130.0	~64.0	~55.8	~14.8
3-Ethoxy-5-methoxybenzaldehyde	~192.0	~160.0, ~148.0	~105.0-138.0	~64.0	~55.5	~14.6

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	v(C=O)	v(C-O) aromatic ether	v(C-H) aldehyde
2-Ethoxy-3-methoxybenzaldehyde	~1680-1700	~1250-1270, ~1020-1040	~2820-2850, ~2720-2750
3-Ethoxy-4-methoxybenzaldehyde	~1680-1690	~1260-1270, ~1020-1030	~2830-2860, ~2730-2760
4-Ethoxy-3-methoxybenzaldehyde	~1680-1695	~1260-1275, ~1025-1040	~2825-2855, ~2725-2755
2-Ethoxy-5-methoxybenzaldehyde	~1670-1690	~1240-1260, ~1030-1050	~2810-2840, ~2710-2740
3-Ethoxy-5-methoxybenzaldehyde	~1685-1705	~1255-1275, ~1035-1055	~2815-2845, ~2715-2745

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
2-Ethoxy-3-methoxybenzaldehyde	180	151, 152, 137, 123, 109, 95
3-Ethoxy-4-methoxybenzaldehyde	180	151, 152, 123, 109, 95, 77
4-Ethoxy-3-methoxybenzaldehyde	180	151, 152, 123, 109, 95, 77
2-Ethoxy-5-methoxybenzaldehyde	180	152, 137, 109, 77
3-Ethoxy-5-methoxybenzaldehyde	180	151, 123, 109, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-ethoxy-3-methoxybenzaldehyde** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Spectra were recorded with a spectral width of 0-16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were typically co-added.
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra were recorded with a spectral width of 0-220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated.
- Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a single drop of the neat compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder was placed on the ATR crystal and pressure was applied.
- Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory.
- Data Acquisition: Spectra were collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted.

- Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

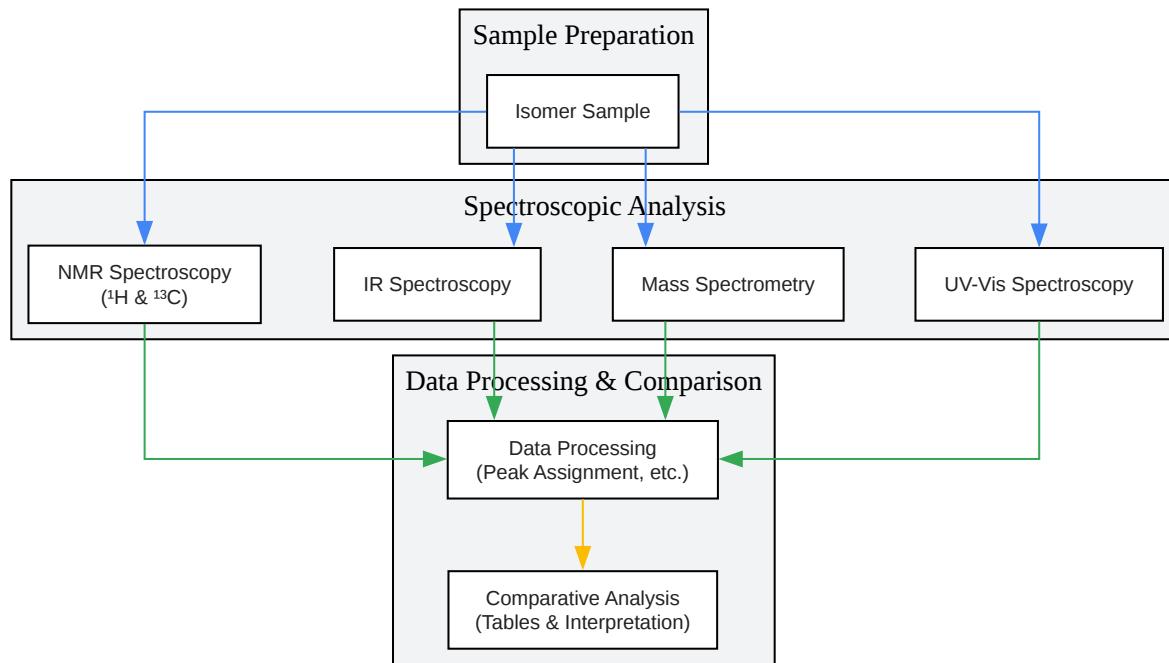
- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm). The GC oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.
- Instrumentation: Mass spectra were obtained using a GC-MS system operating in electron ionization (EI) mode.
- Ionization and Analysis: The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
- Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent such as ethanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for analysis.
- Data Acquisition: The spectrum was recorded over a wavelength range of 200-400 nm, using the pure solvent as a reference.
- Data Processing: The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Ethoxy-3-methoxybenzaldehyde** and its isomers.



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Caption: General workflow for the spectroscopic analysis of ethoxy-methoxy-benzaldehyde isomers.

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